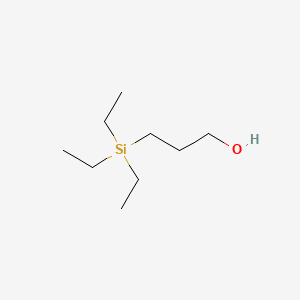

1-Propanol, 3-(triethylsilyl)-

CAS No.: 2290-36-0

Cat. No.: VC17994083

Molecular Formula: C9H22OSi

Molecular Weight: 174.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2290-36-0 |

|---|---|

| Molecular Formula | C9H22OSi |

| Molecular Weight | 174.36 g/mol |

| IUPAC Name | 3-triethylsilylpropan-1-ol |

| Standard InChI | InChI=1S/C9H22OSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-9H2,1-3H3 |

| Standard InChI Key | MXOBSCBSDTUTGD-UHFFFAOYSA-N |

| Canonical SMILES | CC[Si](CC)(CC)CCCO |

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

1-Propanol, 3-(triethylsilyl)- has the molecular formula C₉H₂₂OSi and a molar mass of 174.36 g/mol. Systematic names include:

-

3-(Triethylsilyl)propan-1-ol

-

3-Triethylsilyl-1-propanol

The compound’s structure features a hydroxyl group at the terminal carbon and a triethylsilyl (-SiEt₃) group at the third carbon, conferring both hydrophilicity and lipophilicity.

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 0.58 (q, 6H, Si-CH₂), 1.22 (t, 9H, Si-CH₂-CH₃), 1.65 (m, 2H, CH₂), 3.63 (t, 2H, CH₂-OH) .

-

¹³C NMR: δ 4.1 (Si-CH₂), 7.8 (Si-CH₂-CH₃), 23.5 (CH₂), 62.1 (CH₂-OH) .

Physical and Chemical Properties

Thermodynamic and Physical Parameters

| Property | Value | Conditions |

|---|---|---|

| Density | 0.832 g/mL | 25°C |

| Boiling Point | 111–112°C | 15 mmHg |

| Refractive Index | 1.432 | 20°C |

| Solubility | Insoluble in water; miscible with organic solvents |

The compound’s low water solubility and high volatility make it suitable for reactions in anhydrous environments .

Reactivity and Stability

-

Hydrolytic Stability: Resists hydrolysis under neutral conditions but decomposes in acidic or basic media, releasing triethylsilanol.

-

Flammability: Classified as a Category 3 flammable liquid (DOT) with a flash point of 38°C .

-

Incompatibilities: Reacts violently with strong oxidizers (e.g., peroxides, nitrates) .

Synthesis and Manufacturing

Grignard Addition-Electrophilic Trapping

A one-pot method involves:

-

Grignard Formation: Reaction of propargyl alcohol with triethylchlorosilane in THF.

-

Quenching: Addition of electrophiles (e.g., aldehydes) to the intermediate dianion .

Hydrosilylation of Allylic Alcohols

Catalytic hydrosilylation using Karstedt’s catalyst (Pt₂(dvs)₃):

\text{CH₂=CH-CH₂OH + Et₃SiH → Et₃Si-CH₂-CH₂-CH₂OH} \quad \text{(Selectivity: >90% Z-isomer)}[3]Industrial-Scale Production

-

Purity Control: Distillation under reduced pressure (bp 110–112°C/15 mmHg) achieves >95% purity.

-

Byproduct Management: Triethylsilane (Et₃SiH) is recycled via vacuum stripping .

Applications in Organic Synthesis

Protective Group Strategies

The triethylsilyl (TES) group protects alcohols during multi-step syntheses. Comparative stability against trimethylsilyl (TMS) groups:

| Protective Group | Relative Stability (pH 7) | Deprotection Conditions |

|---|---|---|

| TES | 10× TMS | HF·Py, TBAF |

| TMS | 1× | Mild aqueous acid |

TES-protected intermediates enable selective functionalization in prostaglandin and steroid syntheses .

Cross-Coupling Reactions

1-Propanol, 3-(triethylsilyl)- serves as a linchpin in Stille and Suzuki couplings. For example:

\text{TES-O-(CH₂)₃-X + Ar-B(OH)₂ → Ar-(CH₂)₃-OH} \quad \text{(X = Br, I; Yield: 65–82%)}[3]Comparative Analysis with Analogous Silanols

| Compound | Molecular Formula | Boiling Point (°C) | Key Application |

|---|---|---|---|

| 3-(Trimethylsilyl)-1-propanol | C₆H₁₆OSi | 98–100 (15 mmHg) | Hydrophobic coatings |

| Triethylsilanol | C₆H₁₆OSi | 134–136 | Silicone crosslinkers |

| 1-Propanol, 3-(triethylsilyl)- | C₉H₂₂OSi | 111–112 (15 mmHg) | Protective group chemistry |

The triethylsilyl group’s larger steric profile enhances stability compared to trimethylsilyl derivatives.

Environmental and Regulatory Considerations

Regulatory Status

-

REACH: Registered under EC 1907/2006.

-

TSCA: Listed on the U.S. Toxic Substances Control Act Inventory .

Future Research Directions

-

Catalytic Asymmetric Silylation: Developing chiral catalysts for enantioselective silylation.

-

Green Synthesis: Solvent-free hydrosilylation using microwave irradiation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume